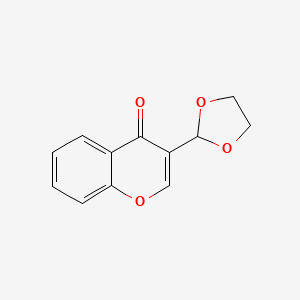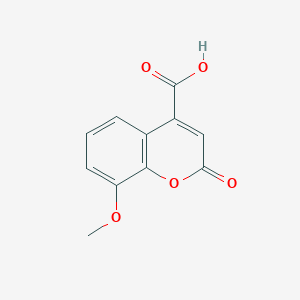
8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has the molecular formula C11H8O5 and is characterized by a chromene ring system with a methoxy group at the 8th position and a carboxylic acid group at the 4th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of salicylaldehyde derivatives with malonic acid in the presence of a catalyst such as piperidine . The reaction is usually carried out under reflux conditions to facilitate the formation of the chromene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and reduced derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex coumarin derivatives and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and use in biochemical assays.
6-Methoxy-2H-chromen-2-one: Exhibits similar biological activities but differs in its substitution pattern.
4-Hydroxycoumarin: A well-known anticoagulant used in medications like warfarin.
Uniqueness: 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methoxy group at the 8th position and carboxylic acid group at the 4th position make it a versatile scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C11H8O5 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
8-methoxy-2-oxochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-8-4-2-3-6-7(11(13)14)5-9(12)16-10(6)8/h2-5H,1H3,(H,13,14) |
InChI Key |
NPUMLTWHOICCRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



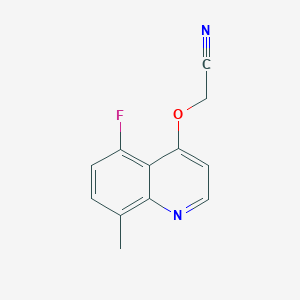
![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)

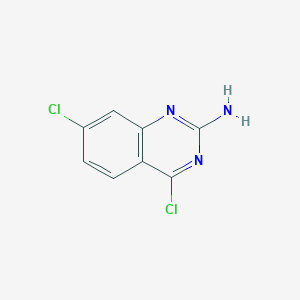
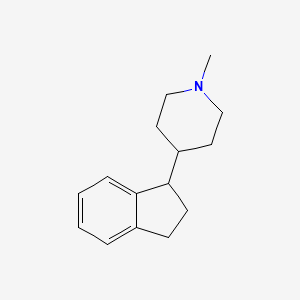
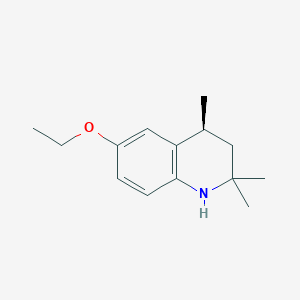

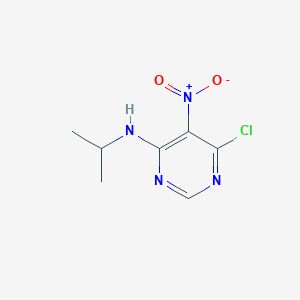


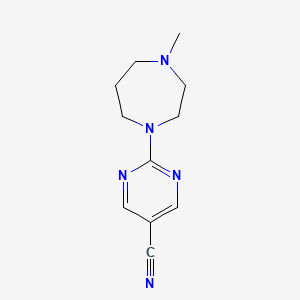
![methyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B15068411.png)
